Home > Products > Screening Compounds P108389 > Guaninyl Valacyclovir
Guaninyl Valacyclovir -

Guaninyl Valacyclovir

Catalog Number: EVT-1502440
CAS Number:
Molecular Formula: C₁₉H₂₅N₁₁O₅
Molecular Weight: 487.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Guaninyl Valacyclovir can be synthesized from guanine and Valacyclovir through various chemical processes. It falls under the classification of nucleoside analogs, specifically targeting viral DNA synthesis. Its mechanism is closely related to that of Acyclovir, making it relevant in the treatment of infections caused by herpes simplex virus and varicella-zoster virus.

Synthesis Analysis

Methods and Technical Details

The synthesis of Guaninyl Valacyclovir involves several steps, primarily starting from guanine. Various methods have been reported for synthesizing Acyclovir from guanine derivatives, which can be adapted for Guaninyl Valacyclovir. A common approach includes:

  1. Acetylation: Guanine is acetylated using acetic anhydride to form N,N'-diacetylguanine.
  2. Alkylation: The diacetylguanine is then alkylated at the N9 position using appropriate alkylating agents.
  3. Condensation: This step involves the reaction of the alkylated product with protected amino acids or other derivatives to form the final product.

For instance, one efficient route described involves the condensation of N-protected valine with Acyclovir derivatives, leading to high yields of Guaninyl Valacyclovir with minimal impurities .

Molecular Structure Analysis

Structure and Data

The molecular structure of Guaninyl Valacyclovir features a guanine base linked to a valine moiety. The key structural components include:

  • Guanine Base: A purine structure consisting of a fused imidazole and pyrimidine ring.
  • Valine Moiety: An amino acid that enhances the solubility and bioavailability of the compound.

The molecular formula can be represented as C_{13}H_{17}N_{5}O_{4}, with a molecular weight of approximately 293.31 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Guaninyl Valacyclovir undergoes several chemical reactions during its synthesis and in biological systems:

  1. Acetylation Reaction: This reaction protects functional groups on guanine to prevent unwanted side reactions during subsequent steps.
  2. Alkylation Reaction: The N9 position of guanine is selectively alkylated, crucial for maintaining antiviral activity.
  3. Hydrolysis: In biological systems, Guaninyl Valacyclovir may undergo hydrolysis to release active components that inhibit viral replication.

These reactions are typically catalyzed by acids or bases depending on the specific synthetic route employed .

Mechanism of Action

Process and Data

Guaninyl Valacyclovir acts as a nucleoside analog that interferes with viral DNA synthesis. Once phosphorylated by viral thymidine kinase, it competes with deoxyguanosine triphosphate for incorporation into viral DNA. The absence of a 3'-hydroxyl group in its structure leads to chain termination during DNA replication, effectively inhibiting viral proliferation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Guaninyl Valacyclovir exhibits good solubility in water due to its polar amino acid component.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points can vary based on purity but generally fall within typical ranges for similar compounds.

Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability .

Applications

Scientific Uses

Guaninyl Valacyclovir has significant applications in virology and pharmacology:

  • Antiviral Therapy: It is primarily used in treating infections caused by herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus.
  • Research Tool: Its mechanism provides insights into antiviral drug design, particularly in developing new therapies against resistant viral strains.
Chemical Identity and Nomenclature of Guaninyl Valacyclovir

Structural Characterization and IUPAC Nomenclature

Guaninyl valacyclovir (chemical name: 2-((6-Oxo-2-((((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)methyl)amino)-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl L-valinate) is a structurally complex molecule characterized by a conjugated system of purine derivatives linked via a valine ester moiety. Its molecular formula is C₁₉H₂₅N₁₁O₅, with a molecular weight of 487.47 g/mol, distinguishing it from the parent compound valacyclovir (C₁₃H₂₀N₆O₄; 324.34 g/mol) through the addition of a guaninyl group [3] [8].

The IUPAC name systematically describes its molecular architecture:2-[[6-Oxo-2-[[[(6-oxo-6,9-dihydro-1H-purin-2-yl)amino]methyl]amino]-1,6-dihydro-9H-purin-9-yl]methoxy]ethyl L-valinate [8]. This nomenclature explicitly denotes three critical domains:

  • Di-purine core: Features two purine rings (6-oxo-1,6-dihydro-9H-purine and 6-oxo-6,9-dihydro-1H-purine) linked via a methyleneamino bridge.
  • Ether linkage: A methoxyethyl spacer (CH₂OCH₂CH₂O) connects the purine system to the valine ester.
  • Amino acid moiety: L-valine esterified to the terminal ethanol group.

Table 1: Comparative Molecular Characteristics of Guaninyl Valacyclovir and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Guaninyl ValacyclovirC₁₉H₂₅N₁₁O₅487.47Di-purine system, L-valine ester linkage
ValacyclovirC₁₃H₂₀N₆O₄324.34Guanine moiety, L-valine ester linkage
AcyclovirC₈H₁₁N₅O₃225.21Guanine moiety, acyclic hydroxymethyl sidechain

The guaninyl extension significantly alters the molecule's physicochemical properties compared to valacyclovir, increasing hydrogen-bonding capacity due to additional purine-associated amine groups, which may influence solubility and crystallinity [8].

Stereochemical Configuration and Isomeric Forms

Guaninyl valacyclovir possesses one defined stereocenter with absolute (L) configuration at the valine α-carbon, a critical feature inherited from valacyclovir [3]. This chiral center arises from the L-valine moiety, rendering the molecule stereochemically specific. The compound is designated as having "absolute" stereochemistry, indicating that only one enantiomer is present in its pharmacologically relevant form [3].

The L-configuration is essential for biological recognition, as evidenced by studies on valacyclovir showing that its intestinal absorption is mediated by stereoselective transporters (e.g., hPEPT1) that preferentially bind L-amino acid conjugates [4]. Enantiomeric inversion to the D-form would likely disrupt this transporter affinity, reducing bioavailability.

No diastereomers are possible due to the absence of additional chiral centers, but the molecule exhibits conformational isomerism. The methyleneamino bridge (-NH-CH₂-) between purine rings allows restricted rotation, potentially creating syn/anti conformers that could influence intermolecular interactions. Additionally, the guaninyl group introduces tautomeric possibilities at the oxo/hydroxy positions, though the predominant form in physiological conditions is the lactam (oxo) tautomer [8].

Relationship to Valacyclovir and Acyclovir Prodrug Systems

Guaninyl valacyclovir represents an advanced structural analog within the acyclovir prodrug lineage. Its design principles stem from valacyclovir (L-valyl ester of acyclovir), which was engineered to overcome acyclovir's poor oral bioavailability (15–21%) by leveraging the human intestinal peptide transporter (hPEPT1) [4] [7]. Valacyclovir achieves 3–5× higher bioavailability than acyclovir due to this active transport mechanism [1].

The guaninyl modification introduces a second purine system linked via an aminomethyl bridge, fundamentally altering the molecule's prodrug rationale:

  • Metabolic Stability: Unlike valacyclovir—which undergoes rapid first-pass hydrolysis to acyclovir—the guaninyl group may impede enzymatic cleavage, potentially altering metabolic kinetics [6].
  • Transporter Interactions: Dipeptide-like prodrugs (e.g., Val-Val-ACV) show enhanced affinity for hPEPT1 compared to mono-amino acid esters [6] [4]. Guaninyl valacyclovir's structural similarity to dipeptide prodrugs suggests it may exploit similar transport mechanisms, though its large purine extension could sterically hinder transporter binding.
  • Antiviral Activity: The intact molecule likely retains activity against herpesviruses due to the preserved acyclovir-like domain. However, phosphorylation by viral thymidine kinase may be sterically challenged, potentially altering activation kinetics compared to acyclovir [6] [7].

Table 2: Functional Evolution from Acyclovir to Guaninyl Valacyclovir

CompoundProdrug StrategyBioavailability EnhancerStructural Novelty
AcyclovirNone (parent drug)N/AAcyclic guanosine analog
ValacyclovirL-valine esterhPEPT1-mediated absorptionMono-amino acid conjugation
Guaninyl ValacyclovirDipeptide-mimetic + guaninyl extensionPotential hPEPT1 affinity (theoretical)Dual purine system, aminomethyl linkage

This compound exemplifies prodrug optimization where molecular extensions aim to balance transporter recognition with metabolic stability. Research on dipeptide-acyclovir conjugates like Phe-Gly-ACV shows that carrier modifications significantly influence antiviral efficacy, suggesting guaninyl valacyclovir may target specific viral strains or resistance profiles [6].

Properties

Product Name

Guaninyl Valacyclovir

Molecular Formula

C₁₉H₂₅N₁₁O₅

Molecular Weight

487.47

Synonyms

N2-(Guanine-N2-yl)methyl]-9-[(2-hydroxyethoxy)methyl]guanine-L-valinate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.